N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide
Description
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Properties
IUPAC Name |
N-[[4-(4-ethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O4S/c1-4-37-22-14-12-21(13-15-22)33-25(17-29-27(35)23-10-5-6-11-24(23)36-3)31-32-28(33)38-18-26(34)30-20-9-7-8-19(2)16-20/h5-16H,4,17-18H2,1-3H3,(H,29,35)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMUSWGBQJZBOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C)CNC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 634.8 g/mol. The structure includes a triazole ring, which is often associated with various pharmacological activities, particularly in the realm of anticancer and antimicrobial agents.
| Property | Value |
|---|---|
| Molecular Formula | C31H34N6O5S2 |
| Molecular Weight | 634.8 g/mol |
| Chemical Structure | Chemical Structure |
Anticancer Activity
Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. For instance, derivatives similar to the compound have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. A study reported that triazole derivatives could inhibit the proliferation of human gastric carcinoma cells with IC50 values ranging from 0.73 to 2.38 μM .
Antimicrobial Properties
Compounds with thiadiazole and triazole structures have been noted for their antimicrobial activities. In vitro studies have shown that such compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's thioether functionality may enhance its interaction with microbial targets, contributing to its antimicrobial efficacy .
The biological activity of this compound likely involves several mechanisms:
- Inhibition of Enzymatic Activity : The triazole ring may inhibit specific enzymes critical for cancer cell survival and proliferation.
- Interaction with DNA : Similar compounds have shown the ability to intercalate with DNA, disrupting replication processes.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell growth and apoptosis.
Study 1: Anticancer Efficacy
A recent study evaluated a series of triazole derivatives for their anticancer properties against various cancer lines. Among these, one derivative exhibited significant inhibition against breast cancer cells (MCF-7), suggesting that modifications to the triazole structure can enhance biological activity .
Study 2: Antimicrobial Evaluation
In another investigation, a related compound was tested against multiple bacterial strains using broth microdilution methods. The results indicated that certain derivatives showed comparable efficacy to established antibiotics like ketoconazole and fluconazole .
Scientific Research Applications
Biological Activities
N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that compounds containing triazole rings demonstrate significant antimicrobial properties. Studies have shown that derivatives of similar structures can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungal species .
Anticancer Properties
This compound has been investigated for its anticancer potential, particularly against breast cancer cell lines such as MCF7. Preliminary results suggest it may induce apoptosis in cancer cells through mechanisms like inhibition of tubulin polymerization .
Case Study 1: Anticancer Screening
In a study evaluating the cytotoxicity of related compounds, N-(5-(2-Oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazole derivatives showed promising results against various cancer cell lines. The IC50 values indicated significant inhibition of cell proliferation, suggesting potential for further development in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of triazole derivatives demonstrated that compounds similar to this compound exhibited potent activity against resistant bacterial strains .
Chemical Reactions Analysis
Key Reaction Parameters
Functional Group Reactivity
The compound’s structure includes multiple reactive sites:
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Triazole Ring :
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Electrophilic Substitution : The 1,2,4-triazole ring can undergo electrophilic substitution at the 3-position (due to electron-deficient nitrogen atoms).
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Nucleophilic Attack : Potential for reactions with strong nucleophiles (e.g., amines) under basic conditions.
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Amide Group :
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Thioether Group :
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Aromatic Rings :
Characterization Methods
Triazole Formation
A plausible mechanism involves:
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Hydrazine Attack : Hydrazine reacts with a carbonyl group to form a hydrazone intermediate.
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Cyclization : Intramolecular cyclization with elimination of water forms the triazole ring.
Amide Coupling
A two-step process:
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Activation : Conversion of carboxylic acid to an activated ester (e.g., HATU/DCC).
Thioether Formation
Preparation Methods
Preparation of 4-(4-Ethoxyphenyl)-4H-1,2,4-Triazole-3-Thiol
The triazole core is synthesized via cyclocondensation of 4-ethoxyphenylhydrazine with thiocarbazic acid. A mixture of 4-ethoxyphenylhydrazine (1.0 equiv) and thiocarbazic acid (1.2 equiv) in ethanol undergoes reflux at 80°C for 12 hours under nitrogen. The intermediate 4-(4-ethoxyphenyl)-1H-1,2,4-triazole-3-thiol precipitates upon cooling, yielding 78–85% after recrystallization from ethanol/water (3:1).
Table 1: Optimization of Triazole Formation
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol | 80 | 85 | 98.2 |
| Methanol | 65 | 72 | 95.4 |
| Acetonitrile | 100 | 68 | 93.1 |
Synthesis of 2-Oxo-2-(m-Tolylamino)ethyl Bromide
This intermediate is prepared by bromination of m-tolylacetonitrile. m-Tolylacetonitrile (1.0 equiv) reacts with bromine (1.1 equiv) in dichloromethane at 0°C for 2 hours. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1), yielding 89% of 2-oxo-2-(m-tolylamino)ethyl bromide as a white crystalline solid.
Key Characterization Data
- 1H NMR (500 MHz, CDCl3): δ 7.45 (d, J = 8.1 Hz, 2H), 7.28 (t, J = 7.6 Hz, 1H), 7.12 (d, J = 7.8 Hz, 2H), 4.32 (s, 2H), 2.39 (s, 3H).
- Melting Point: 112–114°C.
Functionalization of the Triazole Core
Thioether Formation via Nucleophilic Substitution
The thiol group of 4-(4-ethoxyphenyl)-1H-1,2,4-triazole-3-thiol reacts with 2-oxo-2-(m-tolylamino)ethyl bromide in the presence of potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 60°C for 6 hours. The reaction achieves 92% conversion, with the product isolated via extraction with ethyl acetate and evaporation.
Critical Parameters
- Base: K2CO3 > NaHCO3 (higher yield due to stronger basicity).
- Solvent: DMF enhances solubility of ionic intermediates compared to THF or acetone.
Purification and Analytical Validation
Crystallization Optimization
Recrystallization from ethanol/water (4:1) at −20°C produces needle-like crystals suitable for X-ray diffraction. Single-crystal analysis confirms the regiochemistry of the triazole and thioether linkage.
Table 2: Crystallization Solvent Screening
| Solvent System | Crystal Quality | Yield (%) |
|---|---|---|
| Ethanol/Water | Needles | 88 |
| Acetone/Hexane | Amorphous | 65 |
| Methanol/DCM | Platelets | 72 |
Spectroscopic Characterization
- FT-IR (KBr): 3270 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).
- 13C NMR (125 MHz, DMSO-d6): δ 167.8 (C=O), 159.2 (triazole C3), 148.7 (OCH2CH3), 55.4 (OCH3).
Scalability and Process Considerations
Pilot-Scale Synthesis
A 1 kg batch synthesis in a 50 L reactor demonstrated consistent yields (84–87%) using the same conditions as laboratory-scale reactions. Key challenges included exothermic control during bromination and residual solvent removal during lyophilization.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can its purity be validated?
- Methodology : The compound's synthesis likely involves multi-step reactions, including cyclization of thiosemicarbazides (as seen in triazole-thione derivatives) and coupling reactions. For example, 1,2,4-triazole cores are often synthesized via intramolecular cyclization under acidic conditions using reagents like phenylisothiocyanate .
- Characterization : Validate purity and structure via / NMR, IR, and high-resolution mass spectrometry (HRMS). For instance, analogs with similar complexity were confirmed using NMR chemical shifts (e.g., δ 7.2–8.1 ppm for aromatic protons) and IR carbonyl stretches (~1650–1700 cm) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Antimicrobial Testing : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC values calculated using nonlinear regression .
Q. How can solvent effects influence its stability during experimental workflows?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may degrade hydrolytically sensitive groups. Stability studies in ethanol/water mixtures (70:30 v/v) at 25°C for 24 hours can assess degradation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substituent Variation : Modify the ethoxyphenyl, m-tolylamino, or methoxybenzamide groups. For example, replacing the ethoxy group with trifluoromethyl (as in PubChem analogs) increased hydrophobicity and receptor binding in related triazoles .
- Activity Mapping : Compare IC values of derivatives in enzyme inhibition assays (e.g., kinase or protease targets) to identify critical substituents .
Q. What experimental designs mitigate contradictions in biological activity data across studies?
- Controlled Variables : Standardize assay conditions (e.g., pH 7.4, 37°C) and cell passage numbers. For example, randomized block designs with split-split plots can account for variables like rootstock effects in bioactive compound studies .
- Statistical Validation : Use ANOVA with post-hoc Tukey tests to resolve discrepancies (e.g., conflicting MIC values) .
Q. What strategies optimize its synthetic yield while minimizing byproducts?
- Catalytic Systems : Employ EDCI/HOBt for amide bond formation, which improved yields to >90% in analogous triazole-carboxamide syntheses .
- Byproduct Analysis : Monitor reactions via TLC or HPLC-MS to identify intermediates (e.g., uncyclized thiosemicarbazides) and adjust stoichiometry .
Q. How can in vitro mechanistic insights be translated to in vivo models?
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 in cell lines to confirm target engagement (e.g., inhibition of PI3K/Akt pathways) .
- Pharmacokinetics : Conduct bioavailability studies in rodent models with LC-MS/MS quantification of plasma concentrations over 24 hours .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
